3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic molecule known for its versatile application in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a hexahydropyrrolo pyrazine moiety, contributing to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several intricate steps. Starting with basic precursors, such as pyrazole and hexahydropyrrolo pyrazine derivatives, the reaction typically follows these stages:
Formation of Pyrazole Derivative: : Pyrazole is synthesized by cyclization reactions involving hydrazines and 1,3-diketones.
Nitration and Reduction: : The pyrazole is nitrated and subsequently reduced to introduce the necessary amine functionality.
Coupling Reaction: : The resulting pyrazole derivative is coupled with hexahydropyrrolo pyrazine under controlled conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the preparation involves optimized reaction conditions to ensure high yield and purity:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to control reaction parameters precisely.
Catalysis: : Application of specific catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like chromatography and crystallization to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, where its functional groups are transformed to higher oxidation states.
Reduction: : It can be reduced under mild conditions, often using hydrogenation or metal hydrides.
Substitution: : The compound is amenable to substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reactions: : Halogenation, nitration, and sulfonation under standard acidic or basic conditions.
Major Products
The primary products formed include modified pyrazole and pyrazine derivatives, depending on the nature of the reactions and reagents used.
Scientific Research Applications
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid finds extensive use across various scientific disciplines:
Chemistry: : Utilized as a building block in organic synthesis and development of new materials.
Biology: : Employed in the design of biochemical assays and probes for cellular imaging.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: : Used in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The compound's mechanism of action is largely defined by its interaction with biological targets and molecular pathways:
Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, altering their activity.
Pathways: : Modulates signaling pathways involved in cellular metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique structural features and diverse applications. Similar compounds include:
3-(Hexahydropyrrolo[1,2-a]pyrazin-2-ylcarbonyl)-pyrazole derivatives: : Share structural similarities but differ in functional groups and reactivity.
Benzopyrazole derivatives: : Comparable in their pyrazole core but distinct in their aromatic substitution patterns.
The uniqueness of this compound lies in its specific fusion of rings and functional group configuration, which endows it with a broad spectrum of reactivity and application potential.
Properties
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-8-10(13(19)20)11(14-15)12(18)17-6-5-16-4-2-3-9(16)7-17/h8-9H,2-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZKIQJJGISAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN3CCCC3C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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